2-Phenyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine
Description
2-Phenyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine is a heterocyclic compound featuring a fused oxazole-pyrimidine core with a phenyl substituent at position 2 and an amino group at position 5. Computational studies highlight its thermodynamic stability compared to isomeric forms like N′-cyanooxazolylacetamidines, attributed to lower enthalpy of formation (ΔfH298) and energy barriers favoring cyclization into the oxazolo[5,4-d]pyrimidine system .
Properties
IUPAC Name |
2-phenyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c12-9-8-11(14-6-13-9)16-10(15-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHGWNOUEYSTOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=CN=C3O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180379 | |
| Record name | 2-Phenyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25680-42-6 | |
| Record name | 2-Phenyloxazolo(5,4-d)pyrimidin-7-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025680426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC137472 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenyloxazolo[5,4-d]pyrimidin-7-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J2C886J29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine typically involves the cyclization of appropriately substituted pyrimidine or oxazole derivatives. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions is often tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or phenyl positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
2-Phenyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine is a heterocyclic compound featuring fused oxazole and pyrimidine rings, identified by the CAS number 25680-42-6. It has drawn interest for its potential pharmacological properties, especially in anticancer, antiviral, and immunosuppressive activities. Its unique structure gives it diverse biological activity, making it an interesting subject for further research.
Scientific Research Applications
This compound has a wide range of applications and exhibits significant biological activity. It has been studied for its ability to inhibit various kinases, which are crucial in cell signaling pathways. Its potential as a therapeutic agent against cancer and viral infections is of particular interest because it may modulate important biological pathways. Studies have shown that this compound interacts with specific molecular targets involved in cell signaling. Its mechanism of action includes kinase inhibition, which is critical for regulating cellular processes associated with cancer progression and viral replication.
Anticancer Agent
Oxazolo[5,4-d]pyrimidines have been found to exhibit a wide range of biological activities, including the inhibition of various enzymes and signaling .
N-(4-methoxyphenyl)-N,2,5-trimethyloxazolo[5,4-d]pyrimidin-7-amine functions as an activator of the caspase cascade in various cancer cell lines, exhibiting half maximal effective concentration values ranging from 58 to 93 nM . This compound was also found to inhibit the proliferation of T-47D and MDA-MB-435 cell lines with 50% growth inhibition concentrations of 55 and 14 nM, respectively . The caspase activation potency of other oxazolo[5,4-d]pyrimidine derivatives was significantly lower, with half maximal effective concentration value equal to or higher than 613 nM .
2-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)oxazolo[5,4-d]pyrimidine, and 2-(4-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)phenyl)oxazolo[5,4-d]pyrimidine, and 2-(4-(5-(3,5-dinitrophenyl)-1,2,4-oxadiazol-3-yl)phenyl)oxazolo[5,4-d]pyrimidine, were found to be more potent than the positive control . Half maximal inhibitory concentration values were found to range from 0.01 ± 0.0085 to 1.23 ± 0.63 µM .
Derivatives
Several compounds share structural features with this compound. The uniqueness of this compound lies in its specific fused ring structure and its broad spectrum of biological activities compared to these similar compounds. Its pharmacological potential makes it a valuable candidate for further research in medicinal chemistry.
Examples of related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-(Ethylsulfanyl)-2-phenyloxazolo[5,4-d]pyrimidine | Oxazolo[5,4-d]pyrimidine derivative | Contains an ethylsulfanyl group enhancing solubility |
| 7-Aminooxazolo[5,4-d]pyrimidines | Amino-substituted oxazolo[5,4-d]pyrimidines | Exhibits varied biological activities |
| Phenethyl-(2-phenyl-oxazolo[5,4-d]pyrimidin-7-yl)-amine | Extended phenethyl derivative | Potentially improved pharmacokinetics |
Mechanism of Action
The mechanism of action of 2-Phenyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit various kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis. Additionally, it may interfere with viral replication and modulate immune responses .
Comparison with Similar Compounds
Key Differences :
- Thiazolo derivatives exhibit stronger hydrogen bonding and π-π stacking interactions due to sulfur’s polarizability, enhancing receptor affinity .
- Oxazolo analogs generally show superior thermodynamic stability and synthetic yields compared to thiazolo variants .
Pyrrolo[2,3-d]pyrimidine Derivatives
Pyrrolo[2,3-d]pyrimidines feature a pyrrole ring fused to pyrimidine, differing in ring hybridization and electronic distribution:
- Example Compounds: 7-Benzyl-4-methyl-5-phenylethyl-pyrrolo[2,3-d]pyrimidin-2-amine (6): 83% yield, Mp 144–145°C, potent antitumor activity against colon adenocarcinoma (LoVo) with IC50 < 10 µM . Chlorophenyl-substituted analogs (e.g., Compound 9): Increased lipophilicity improves membrane permeability, enhancing cytotoxicity .
Key Differences :
- Pyrrolo derivatives lack the oxazole’s electronegative oxygen, reducing polarity but improving blood-brain barrier penetration.
- Oxazolo compounds exhibit broader kinase inhibition profiles (e.g., VEGFR-2) due to optimized hydrogen-bonding motifs .
Other Oxazolo[5,4-d]pyrimidine Derivatives
Substituent variations significantly influence activity:
- 2-Methyl-oxazolo[5,4-d]pyrimidin-7-amine (CAS 25680-37-9) : Lower molecular weight (C6H6N4O) and simpler synthesis but reduced anticancer potency compared to phenyl-substituted analogs .
- 7-Chloro-oxazolo[5,4-d]pyrimidines (e.g., Compound VIII) : Intermediate in synthesizing 7-amine derivatives; chloro groups enhance electrophilicity for nucleophilic substitution .
Biological Activity
2-Phenyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine is a heterocyclic compound that has garnered attention due to its potential pharmacological properties. This article explores its biological activity, focusing on its anticancer, antiviral, and immunosuppressive effects, supported by relevant data and research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₈N₄O
- Molecular Weight : 212.21 g/mol
- CAS Number : 25680-42-6
The compound features a fused oxazole and pyrimidine ring system, which contributes to its diverse biological activities. The unique structure allows it to interact with various biological targets.
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been investigated for its effects on various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB453 | 29.1 | Induction of apoptosis via mitochondrial pathways |
| MCF-7 | 15.3 | Inhibition of cell proliferation and signaling pathways |
The compound's mechanism involves the inhibition of specific kinases that are crucial for tumor growth and survival. Studies have shown that it can trigger apoptotic signaling pathways in pancreatic cancer cells (PANC-1) as well .
2. Antiviral Activity
This compound has also been evaluated for its antiviral properties:
| Virus | EC₅₀ (µM) | Selectivity Index |
|---|---|---|
| Zika Virus (ZIKV) | 2.4 | High |
| Dengue Virus (DENV-2) | 1.4 | High |
The compound demonstrated significant inhibition of viral replication in vitro, showing promise as a potential therapeutic agent against viral infections .
3. Immunosuppressive Effects
In addition to its anticancer and antiviral activities, this compound has been explored for immunosuppressive properties. It has shown potential in modulating immune responses, which could be beneficial in autoimmune diseases and transplant rejection scenarios.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- A study published in MDPI reported that derivatives of pyrimidines exhibit varied biological properties including anticancer activities against multiple cell lines .
- Another research article focused on the synthesis and evaluation of oxazolo-pyrimidine derivatives, revealing their potential as kinase inhibitors.
The primary mechanism of action involves the inhibition of kinases involved in cell signaling pathways critical for cancer cell survival and proliferation. By targeting these pathways, the compound can effectively induce apoptosis in malignant cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
